

Linearity, accuracy, and precision with N-Demethyl-N-formylolanzapine-d8

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Compound of Interest

Compound Name: *N-Demethyl-N-formylolanzapine-d8*

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A Comparative Guide to Internal Standards for Olanzapine Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of internal standards used in the bioanalysis of olanzapine, a crucial atypical antipsychotic medication. While specific quantitative data on the linearity, accuracy, and precision of **N-Demethyl-N-formylolanzapine-d8** as an internal standard is not readily available in public literature, this document details the performance of commonly used alternative standards. The selection of an appropriate internal standard is critical for the development of robust, accurate, and precise bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Comparison of Alternative Internal Standards

The following tables summarize the linearity, accuracy, and precision data for several alternative internal standards employed in the quantification of olanzapine in biological matrices, as reported in various scientific studies.

Table 1: Linearity of Olanzapine Assays with Various Internal Standards

Internal Standard	Linearity Range (ng/mL)	Correlation Coefficient (r^2)
Olanzapine-d3	0.1 - 100	> 0.99
Irbesartan	2 - 300	> 0.999
Clozapine	0.5 - 200	> 0.99
Quetiapine	1 - 100	> 0.99

Table 2: Accuracy and Precision of Olanzapine Assays with Various Internal Standards

Internal Standard	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Olanzapine-d3	0.3	5.2	6.8	95.7 - 104.3
5	3.1	4.5	97.2 - 102.8	
80	2.5	3.9	98.1 - 101.5	
Irbesartan	5	< 7.55	< 7.55	92.41 - 107.59
50	< 7.55	< 7.55	92.41 - 107.59	
200	< 7.55	< 7.55	92.41 - 107.59	
Clozapine	1.5	4.8	6.2	93.3 - 106.7
75	3.2	4.1	96.0 - 104.0	
150	2.8	3.5	97.3 - 102.7	
Quetiapine	2.5	6.1	7.5	91.8 - 108.2
50	4.3	5.8	94.5 - 105.5	
80	3.9	5.1	96.2 - 103.8	

Note: The data presented is a synthesis from multiple sources and may vary based on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

The methodologies for bioanalytical assays of olanzapine generally involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

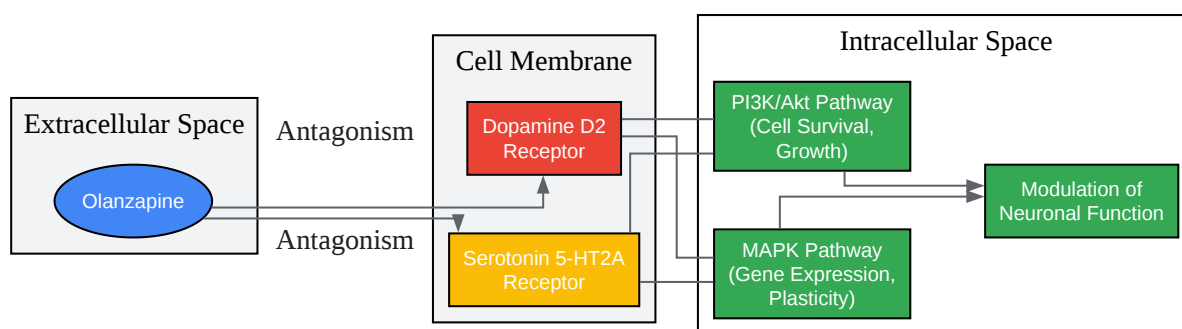
General Experimental Workflow:

- Sample Preparation:
 - Aliquots of biological samples (e.g., plasma, serum) are mixed with the internal standard solution.
 - Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).
 - The supernatant is separated by centrifugation.
- Chromatographic Separation:
 - The extracted sample is injected into an HPLC system.
 - Separation is typically achieved on a C18 reversed-phase column.
 - The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.
- Mass Spectrometric Detection:
 - The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument.
 - Ionization is commonly performed using electrospray ionization (ESI) in the positive ion mode.
 - Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both olanzapine and the internal standard.

Visualizations

Signaling Pathways of Olanzapine

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This interaction modulates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.

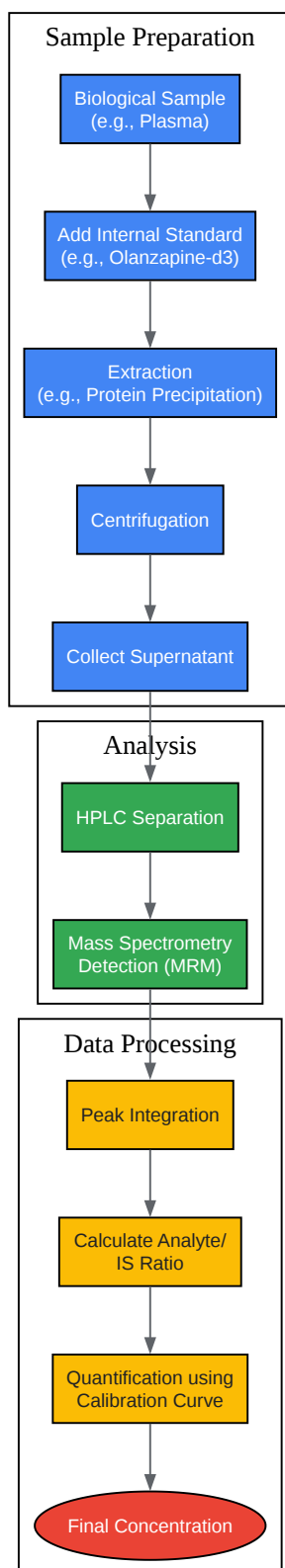


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Caption: Olanzapine's antagonism of D2 and 5-HT2A receptors.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of olanzapine using an internal standard.



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Caption: A typical bioanalytical workflow for olanzapine.

In conclusion, while **N-Demethyl-N-formylolanzapine-d8** may be a suitable internal standard for olanzapine bioanalysis, the lack of publicly available performance data necessitates the consideration of well-documented alternatives such as olanzapine-d3, irbesartan, clozapine, and quetiapine. The data presented in this guide can assist researchers in selecting an appropriate internal standard and developing a validated bioanalytical method that meets the required standards of linearity, accuracy, and precision.

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